1-[4-(2-Methylallyl)piperazino]-2-propen-1-one
Description
1-[4-(2-Methylallyl)piperazino]-2-propen-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[4-(2-methylprop-2-enyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C11H18N2O/c1-4-11(14)13-7-5-12(6-8-13)9-10(2)3/h4H,1-2,5-9H2,3H3 |
InChI Key |
UPZLQBZTPZHPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-Methylallyl)piperazino]-2-propen-1-one typically involves the reaction of 1-(2-methylallyl)piperazine with propenone under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-[4-(2-Methylallyl)piperazino]-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(2-Methylallyl)piperazino]-2-propen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylallyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with G-protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. By binding to these receptors, the compound can modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[4-(2-Methylallyl)piperazino]-2-propen-1-one can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with GPCRs and have similar biological activities.
2- (4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: This compound shares structural similarities and is used in similar research applications
The uniqueness of 1-[4-(2-Methylallyl)piperazino]-2-propen-1-one lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
